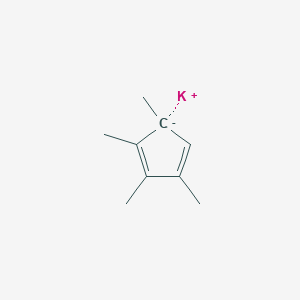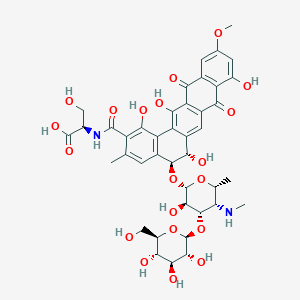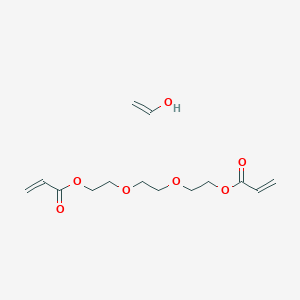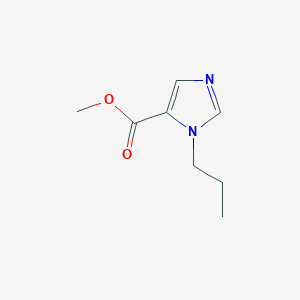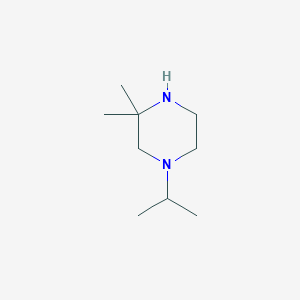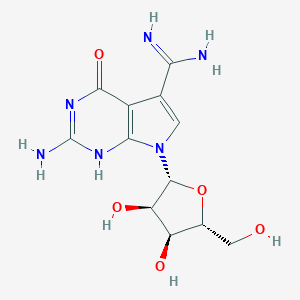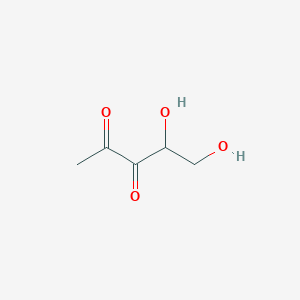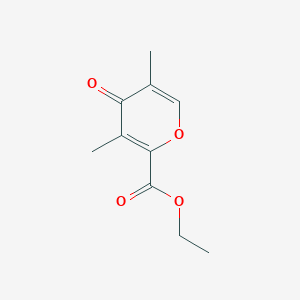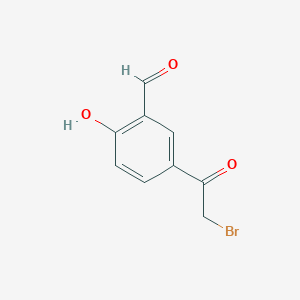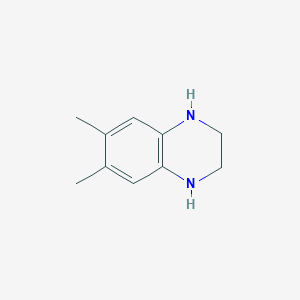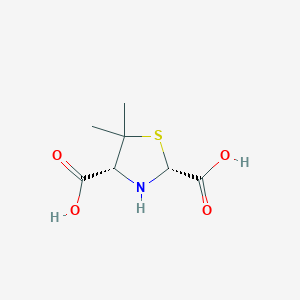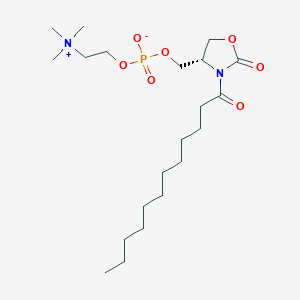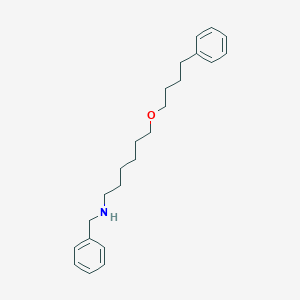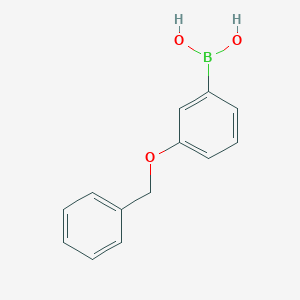
3-Benzyloxybenzeneboronic Acid
Übersicht
Beschreibung
3-Benzyloxybenzeneboronic Acid, also known as 3-Phenylmethyloxyphenylboronic acid, is a chemical compound with the empirical formula C13H13BO3 . It is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 3-Benzyloxybenzeneboronic Acid consists of a benzene ring attached to a boronic acid group via a benzyloxy group . The compound has a molecular weight of 228.05 .Chemical Reactions Analysis
Boronic acids, including 3-Benzyloxybenzeneboronic Acid, play a significant role in synthetic chemistry. They are involved in various transformations, including Suzuki-Miyaura couplings, Petasis reactions, and Chan-Lam couplings .Physical And Chemical Properties Analysis
3-Benzyloxybenzeneboronic Acid is a white crystalline powder with a melting point of 125-130 °C . It has a density of 1.20±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
1. Fluorescent Probes for Glucose Determination
3-Aminobenzeneboronic acid functionalized graphene quantum dots, similar in structure to 3-Benzyloxybenzeneboronic Acid, were synthesized and used as selective and sensitive sensing systems for glucose. This application demonstrates the potential of boronic acid derivatives in in vivo monitoring of glucose levels in biological systems (Qu et al., 2013).
2. Synthesis of Carbon Dots for Serine Detection
Carbon dots with different doping elements, including those derived from 3-aminobenzeneboronic acid (related to 3-Benzyloxybenzeneboronic Acid), were synthesized for use in serine detection. These carbon dots exhibited bright fluorescence and high sensitivity, highlighting their potential in biomedicine and food safety (Hu et al., 2020).
3. Selective Detection of Picric Acid
1,3,5-Tris(4′-(N-methylamino)phenyl) benzene, structurally related to 3-Benzyloxybenzeneboronic Acid, acted as a selective fluorescent sensor for picric acid. This demonstrates the use of benzene derivatives in the development of selective sensors for specific analytes (Nagendran et al., 2017).
4. Liquid-Crystal Complexes in Material Science
A polymerizable benzoic acid derivative was synthesized and used to create liquid-crystal complexes, demonstrating the application of benzoic acid derivatives in material science for developing novel polymers with unique properties (Kishikawa et al., 2008).
5. Anticancer Properties
Simple phenylboronic acid and benzoxaborole derivatives, related to 3-Benzyloxybenzeneboronic Acid, were studied for their antiproliferative potential against cancer cells. They were found to be promising compounds for experimental oncology, showing cell cycle-specific antiproliferative and proapoptotic properties (Psurski et al., 2018).
Safety And Hazards
Zukünftige Richtungen
The use of boronic acids in medicinal chemistry is a fairly recent development, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development involving 3-Benzyloxybenzeneboronic Acid and other boronic acids.
Eigenschaften
IUPAC Name |
(3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJNYNBSPQMJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370204 | |
| Record name | 3-Benzyloxybenzeneboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxybenzeneboronic Acid | |
CAS RN |
156682-54-1 | |
| Record name | 3-Benzyloxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156682-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyloxybenzeneboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Benzyloxy-phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



